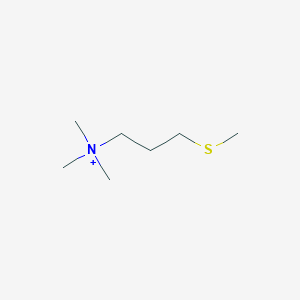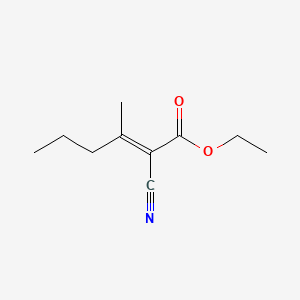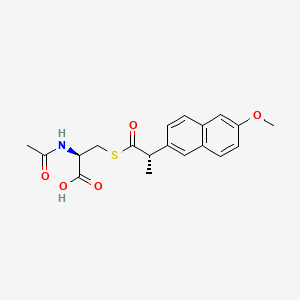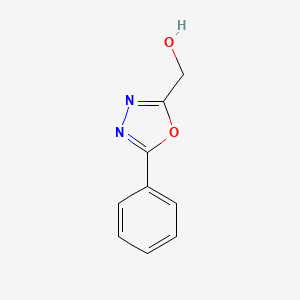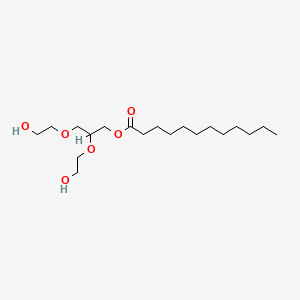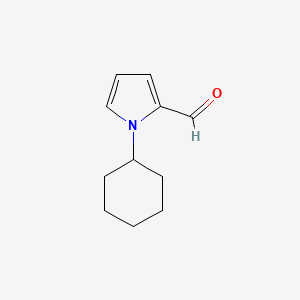
N-(2-bromophenyl)-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2,2,2-trifluoroacetamide, commonly known as BPTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BPTFA is a versatile compound that has been used in various fields of research, including analytical chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Catalytic Reaction Mechanisms
N-(2-bromophenyl)-2,2,2-trifluoroacetamide is studied for its role in catalytic reaction mechanisms. For instance, its reaction with terminal alkyne catalyzed by CuI has been investigated using density functional theory, revealing two possible reaction paths and emphasizing CuI's effectiveness as a catalyst in this process (Zhang, Wang, Li, & Tian, 2013).
Synthesis of Heterocycles
The compound plays a crucial role in the synthesis of various heterocycles. A study demonstrates its use in synthesizing heterocycles incorporated with trifluoroacetamide moiety under both thermal and microwave conditions (Shaaban, 2017).
Fluorinating Agent
Another application is as a fluorinating agent. A related compound, perfluoro-[N-(4-pyridyl)acetamide], derived from trifluoroacetamide, demonstrates the ability to fluorinate various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Domino Reactions in Synthesis
The compound is also used in copper(I) iodide-catalyzed domino reactions for synthesizing polysubstituted 3-chalcogenated indoles, showcasing its versatility in complex chemical syntheses (Liu, Gou, Zhang, & Wu, 2018).
Arylamines Synthesis
In the field of organic synthesis, it has been used to develop a catalytic method for synthesizing primary arylamines from corresponding aryl bromides and iodides, demonstrating its utility in C-N cross-coupling reactions (Tao, Li, Fu, Liu, & Guo, 2008).
Antibacterial and Reactivity Study
A derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, has been synthesized and evaluated for antibacterial activity, as well as studied for its spectroscopic characteristics and reactivity, highlighting its potential in medicinal chemistry (Aswathy et al., 2017).
Mécanisme D'action
Target of Action
It is known to be involved in palladium-catalyzed heck/suzuki cascade reactions .
Mode of Action
N-(2-bromophenyl)-2,2,2-trifluoroacetamide participates in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation is attributed to the endo-5-norbornene-2,3-dimethanol, which helps prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
Its role in palladium-catalyzed heck/suzuki cascade reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Its molecular weight is 214059 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the successful execution of palladium-catalyzed Heck/Suzuki cascade reactions . This leads to the formation of an array of oxindoles with excellent ee values .
Action Environment
The action of this compound is influenced by the reaction conditions. For instance, the presence of endo-5-norbornene-2,3-dimethanol is crucial for preventing transmetalation of the aryl-palladium complex . .
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXIJZAVUCEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401366 | |
| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2727-71-1 | |
| Record name | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2727-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




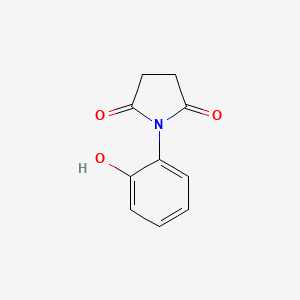

![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)

